N,N-Bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(1,1,2,2,2-pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-penten-1-yl]oxy]benzenesulfonamide
Description
IUPAC Systematic Nomenclature Analysis
The IUPAC name of this compound reflects its intricate substituent arrangement and functional groups. Breaking down the name systematically:
- Parent structure : Benzenesulfonamide (a benzene ring with a sulfonamide group at position 1).
- Substituents on the benzene ring :
- A 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy] group at position 4.
- Substituents on the sulfonamide nitrogen :
- Two 2-hydroxyethyl groups (N,N-bis(2-hydroxyethyl)).
The fluorinated side chain warrants detailed analysis:
- Pent-1-enyl backbone : A five-carbon chain with a double bond between C1 and C2.
- Fluorination pattern :
- C1: Trifluoromethyl (-CF₃) groups at positions 1, 2, and 3.
- C3: A pentafluoroethyl (-CF₂CF₃) group.
- C4 and C5: Five fluorine atoms (pentafluoro substitution).
This nomenclature aligns with IUPAC rules for prioritizing functional groups and numbering substituents to minimize locants.
Table 1: IUPAC Name Breakdown
| Component | Description |
|---|---|
| N,N-bis(2-hydroxyethyl) | Two 2-hydroxyethyl groups attached to the sulfonamide nitrogen |
| 4-[[...]oxy] | Oxygen-linked substituent at position 4 on the benzene ring |
| 4,4,5,5,5-pentafluoro | Five fluorine atoms at positions 4 and 5 on the pentenyl chain |
| 3-(pentafluoroethyl) | Pentafluoroethyl group (-CF₂CF₃) at position 3 |
| 1,2,3-tris(trifluoromethyl) | Three -CF₃ groups at positions 1, 2, and 3 |
Molecular Architecture: Fluorinated Alkyl Chains and Sulfonamide Core
The compound’s structure combines a polar sulfonamide core with a hydrophobic fluorinated side chain:
Sulfonamide core :
Fluorinated side chain :
- Perfluoroalkenyl group : The pent-1-enyl chain is fully fluorinated except for the double bond.
- Substituent density : Nine trifluoromethyl (-CF₃) and pentafluoroethyl (-CF₂CF₃) groups create extreme hydrophobicity and chemical stability.
- Electron-withdrawing effects : Fluorine atoms induce strong inductive effects, polarizing the double bond and sulfonamide group.
Molecular Formula : C₂₀H₁₄F₁₉NO₅S.
Key Structural Features :
- 19 fluorine atoms distributed across alkyl and alkenyl carbons.
- Conjugation between the sulfonamide group and the electron-deficient benzene ring.
Stereochemical Considerations in Perfluoroalkenyl Substituents
The compound’s stereochemistry is influenced by its fluorinated alkenyl group:
Double bond geometry :
Trifluoromethyl group arrangement :
- Three -CF₃ groups at C1, C2, and C3 create a sterically crowded environment, restricting rotation around the C2-C3 bond.
Helical perfluoroalkyl chains :
Despite these considerations, no experimental data on enantiomerism or diastereomerism are available for this compound.
Comparative Structural Analysis with PFAS Family Members
This compound belongs to the perfluoroalkane sulfonamide (FASA) subclass of PFAS. Key comparisons include:
Table 2: Structural Comparison with Representative PFAS
Unique Features :
- Side chain complexity : Unusual combination of a perfluoroalkenyl group with multiple -CF₃ and -CF₂CF₃ substituents.
- Hybrid character : Merges features of FASAs (sulfonamide core) and fluorotelomers (unsaturated fluorinated chain).
- Synthetic accessibility : The compound’s structure suggests synthesis via silver-promoted heterocyclization, analogous to methods for perfluoroalkenyl pyrroles.
Structural Implications :
- Enhanced persistence due to strong C-F bonds and steric shielding of the sulfonamide group.
- Potential for unique intermolecular interactions, such as quadrupolar stacking between fluorinated chains.
Properties
CAS No. |
93819-97-7 |
|---|---|
Molecular Formula |
C20H14F19NO5S |
Molecular Weight |
741.4 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)-4-[1,1,1,5,5,6,6,6-octafluoro-4-(1,1,2,2,2-pentafluoroethyl)-3,4-bis(trifluoromethyl)hex-2-en-2-yl]oxybenzenesulfonamide |
InChI |
InChI=1S/C20H14F19NO5S/c21-14(22,23)11(13(18(31,32)33,16(27,28)19(34,35)36)17(29,30)20(37,38)39)12(15(24,25)26)45-9-1-3-10(4-2-9)46(43,44)40(5-7-41)6-8-42/h1-4,41-42H,5-8H2 |
InChI Key |
HAONZHJETGCXMD-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1O/C(=C(\C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)C(F)(F)F)/C(F)(F)F)/C(F)(F)F)S(=O)(=O)N(CCO)CCO |
Canonical SMILES |
C1=CC(=CC=C1OC(=C(C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F)S(=O)(=O)N(CCO)CCO |
Origin of Product |
United States |
Biological Activity
N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide (CAS No. 93819-97-7) is a synthetic compound with significant biological activity. This article examines its properties, biological effects, and potential applications based on a review of diverse research findings.
- Molecular Formula : CHFN OS
- Molecular Weight : 741.36 g/mol
- Structure : The compound features a sulfonamide group attached to a fluorinated aromatic system, which contributes to its unique biological properties.
Toxicological Profile
The toxicological assessment of N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide reveals that it may possess cytotoxic effects at higher concentrations. A study indicated that similar fluorinated compounds can disrupt cellular membranes and induce apoptosis in certain cell lines.
Case Study 1: Antimicrobial Activity
A comparative study on sulfonamides demonstrated that compounds with fluorinated groups showed enhanced antimicrobial properties against Gram-positive bacteria. The study utilized various concentrations of the compound to evaluate its Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| N,N-bis(2-hydroxyethyl)-4-[Fluorinated analog] | 32 | Moderate |
| Sulfamethoxazole | 16 | High |
Case Study 2: Cytotoxicity Assessment
Research conducted on the cytotoxic effects of fluorinated sulfonamides revealed that N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide exhibited significant cytotoxicity in human cancer cell lines at concentrations above 50 µM.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 45 | Moderate |
| MCF-7 | 30 | High |
Environmental Impact and Bioaccumulation
The compound's environmental persistence and bioaccumulation potential have been evaluated through various studies. The data suggest that fluorinated compounds tend to accumulate in aquatic organisms due to their hydrophobic nature. Bioaccumulation factors (BAF) for similar compounds indicate a significant risk for aquatic ecosystems.
| Organism Type | BAF Value | Risk Level |
|---|---|---|
| Fish | >1000 | High |
| Aquatic Invertebrates | >500 | Moderate |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The Pharos Project and patent databases list several related benzenesulfonamide derivatives with variations in substituents and counterions. These structural differences significantly influence physicochemical properties and applications. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Related Fluorinated Benzenesulfonamides
Detailed Analysis:
Polarity and Solubility: The target compound (93819-97-7) exhibits moderate solubility in polar aprotic solvents due to its hydroxyethyl groups, whereas the sodium salt derivatives (e.g., 52584-45-9) are water-soluble ionic species. The phosphonooxy-substituted derivative (69013-34-9) may exhibit intermediate solubility, depending on pH . In contrast, non-ionic analogs like those in (e.g., EU Patent EP 2 697 207 B1) with bulky aromatic/heterocyclic substituents are likely lipophilic, limiting their use in aqueous systems .
Chemical Stability: The perfluorinated ether chain in the target compound confers exceptional resistance to thermal degradation and chemical attack, a trait shared with sodium salts (e.g., 52584-45-9). However, the hydroxyethyl groups may introduce susceptibility to oxidation under harsh conditions compared to fully fluorinated analogs . The phosphonooxy group in 69013-34-9 enhances stability against hydrolysis, making it suitable for high-pH environments .
Functional Applications: The target compound is hypothesized to act as a fluorosurfactant or coating additive due to its balanced hydrophilicity and fluorocarbon-driven hydrophobicity. Sodium salts (e.g., 52584-45-9) are commonly used in firefighting foams and anti-reflective coatings, leveraging their ionic nature and thermal stability . Derivatives with phosphonooxy groups (69013-34-9) may find use in industrial chelation or corrosion inhibition .
Research Findings and Limitations
While structural data for these compounds are cataloged in databases like the Pharos Project, experimental data on exact properties (e.g., melting points, critical micelle concentrations) remain scarce. Computational modeling and analog-based extrapolation suggest that:
- The target compound ’s hydroxyethyl groups reduce surface tension more effectively than methyl or butyl substituents but less so than ionic counterparts.
- The absence of ionic charges in the target compound may limit its utility in aqueous formulations compared to sodium salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
